Acetic acid;2-methyloctan-4-ol

Enantiomeric Excess Chiral GC Analysis Aggregation Pheromone

Acetic acid;2-methyloctan-4-ol (CAS 823811-02-5) is a 1:1 molecular complex of the secondary alcohol 2-methyl-4-octanol and acetic acid. This compound class, with molecular formula C11H24O3 and a molecular weight of 204.31 g/mol, is distinct from simple covalent acetate esters.

Molecular Formula C11H24O3
Molecular Weight 204.31 g/mol
CAS No. 823811-02-5
Cat. No. B14213083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-methyloctan-4-ol
CAS823811-02-5
Molecular FormulaC11H24O3
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCCC(CC(C)C)O.CC(=O)O
InChIInChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)
InChIKeyGPNSLGLXHXWENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Buy Acetic Acid;2-methyloctan-4-ol (CAS 823811-02-5)? A Technical Procurement Baseline


Acetic acid;2-methyloctan-4-ol (CAS 823811-02-5) is a 1:1 molecular complex of the secondary alcohol 2-methyl-4-octanol and acetic acid . This compound class, with molecular formula C11H24O3 and a molecular weight of 204.31 g/mol, is distinct from simple covalent acetate esters . Its primary documented scientific significance lies in its role as a key analytical derivative and intermediate. The parent alcohol, 2-methyl-4-octanol, is a well-established male-produced aggregation pheromone component for multiple curculionid weevil species of economic importance, including the sugarcane weevil Sphenophorus levis and the West Indian sugarcane borer Metamasius hemipterus . The acetate form is not simply a pro-drug but a critical tool for achieving and validating the high enantiomeric purity required for authentic pheromonal activity, where the (S)-enantiomer is the biologically active form .

The Critical Flaw in Substituting Acetic Acid;2-methyloctan-4-ol with the Parent Alcohol


Procuring the parent alcohol, racemic 2-methyl-4-octanol (CAS 40575-41-5), instead of the acetic acid;2-methyloctan-4-ol complex represents a significant technical risk for applications requiring stereochemical fidelity. The acetate derivative is not a mere alternative but a necessary chemical tool for directly quantifying enantiomeric excess (ee) via chiral GC analysis, a step fundamental to confirming the identity and bioactivity of the synthesized pheromone . Furthermore, the distinct physicochemical properties of the molecular complex, stemming from its higher molecular weight and altered hydrogen-bonding capacity compared to the simple alcohol, lead to critical differences in volatility and handling . Generic substitution ignores these analytical and formulation-critical differentiators, potentially leading to batch failures in synthesis validation or inconsistent field performance in semiochemical-based pest management strategies .

Quantifiable Differentiation Evidence for Acetic Acid;2-methyloctan-4-ol over Its Closest Analogs


Enabling >99.5% Enantiomeric Excess for Bioactive (S)-Pheromone Validation

The acetic acid;2-methyloctan-4-ol complex is the direct analytical derivative used to achieve a documented enantiomeric excess of 99.5% for the bioactive (S)-2-methyl-4-octanol, a standard not attainable or verifiable with the racemic parent alcohol alone . The synthesis of the free alcohol (S)-2-methyl-4-octanol was validated by converting it to its acetyl derivative for chiral GC analysis, confirming the >99.5% ee. This level of stereochemical purity is essential for authentic reproduction of the male-produced aggregation pheromone, where the unnatural (R)-enantiomer is behaviorally inactive .

Enantiomeric Excess Chiral GC Analysis Aggregation Pheromone Curculionidae

Lowered Volatility and Altered Flash Point for Safer Formulation Handling

The molecular complex exhibits a significantly higher flash point compared to the free alcohol, reflecting its lower volatility and reduced fire hazard during large-scale formulation . The free alcohol 2-methyl-4-octanol has a predicted flash point of 76.3°C , while the acetic acid complex, due to its higher molecular weight (204.31 vs. 144.25 g/mol) and ionic character, is expected to have a higher flash point, though exact empirical data for the complex is scarce. This difference is critical for industrial safety protocols when handling the neat compound.

Volatility Flash Point Safety Formulation Chemistry

Enhanced Polarity and Aqueous Solubility for Dispensing Systems

The acetic acid;2-methyloctan-4-ol complex possesses a higher computed topological polar surface area (TPSA) of 57.5 Ų and contains more hydrogen bond donors (2) and acceptors (3) than the parent alcohol (1 donor, 1 acceptor), predicting lower Log P and higher miscibility with polar solvents like water . This contrasts sharply with 2-methyl-4-octanol, which has a computed TPSA of 20.2 Ų and a high calculated Log P of 2.58, indicative of low water solubility . These properties are directly relevant to the development of aqueous-based pheromone dispensing matrices used in integrated pest management.

Hydrogen Bonding Aqueous Solubility Pheromone Dispenser Log P

Validated Attractiveness as a Synergist in Weevil Pheromone Blends

In field experiments, the addition of the parent compound 2-methyl-4-octanol to a blend with the major pheromone component (4-methyl-5-nonanol) significantly enhanced the attraction of the West Indian sugarcane borer. For instance, a synergistic blend attracted 28.3 weevils per trap per week, compared to only 1.3 for sugarcane alone . The acetic acid complex serves as the immediate precursor for introducing this validated, behaviorally active component into synthetic pheromone formulations, ensuring the correct structural motif for olfactory receptor binding .

Field Trapping Behavioral Activity Synergism Metamasius hemipterus

Validated Use Cases for Acetic Acid;2-methyloctan-4-ol Based on Quantitative Evidence


Chiral Synthesis of High-Enantiomeric-Purity Weevil Aggregation Pheromones

This is the primary application suggested by the evidence. The compound is used as a direct acetyl derivative for chiral GC analysis to validate that synthesized batches of (S)-2-methyl-4-octanol meet the >99.5% enantiomeric excess required for authentic aggregation pheromone activity in pests like the sugarcane weevil Sphenophorus levis . This is a mandatory QC step for any semiochemical manufacturer.

Development of Aqueous-Based Pheromone Dispenser Formulations

Leveraging its significantly higher TPSA (57.5 Ų vs. 20.2 Ų) and hydrogen-bonding capacity, the acetate complex is the rational choice for formulating the pheromone into water-soluble matrices, hydrogels, or slow-release aqueous dispensers, where the non-polar free alcohol would require co-solvents and face solubilization challenges .

Industrial-Scale Formulation with Improved Safety Profiles

For large-scale manufacturing of insect lures, procurement of the acetate complex mitigates fire risks inherent to handling volatile organic solvents. Its class-expected higher flash point and lower vapor pressure compared to the free alcohol (flash point 76.3°C) mean safer storage, transport, and mixing operations, reducing insurance and regulatory compliance burdens .

Preparation of Multi-Component Lures for Field-Testing Curculionid Pests

The compound serves as a stable precursor for preparing lures that incorporate the proven aggregation synergist 2-methyl-4-octanol. Field data shows that adding this component to a major pheromone increases trap attractiveness over 20-fold compared to host-plant material alone, making it essential for effective monitoring or mass-trapping of pests like Metamasius hemipterus .

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